molecular formula C9H9N3S B6429786 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-18-4

3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine

Cat. No. B6429786
CAS RN: 17467-18-4
M. Wt: 191.26 g/mol
InChI Key: JLSPMPIVBMKBEA-UHFFFAOYSA-N
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Description

“3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine” is a chemical compound with the molecular formula C8H7N3S . It has an average mass of 177.226 Da and a monoisotopic mass of 177.036072 Da .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The yield of this reaction is reported to be around 90% .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 155-157 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Syntheses and Spectral Studies : Compounds similar to 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine were synthesized and characterized using spectral and X-ray data. Their structures are stabilized via hydrogen bonding and crystallize in monoclinic systems. The synthesis involves cyclization and condensation reactions facilitated by manganese catalysts (Dani et al., 2013).

  • Crystal Structure Analysis : The crystal structure of a similar compound, 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, was determined, revealing non-planar molecules bound by hydrogen bonds, forming infinite chains in the crystal (Chumakov et al., 2011).

Biological Activities

  • Anticancer and Antitubercular Properties : Derivatives of 1,3,4-thiadiazole, similar to this compound, were synthesized and showed significant antitumor and antitubercular activities. Some compounds demonstrated higher inhibitory activities against cancer cell lines compared to the cisplatin control (Sekhar et al., 2019).

  • Antimicrobial and Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds showed DNA protective ability and antimicrobial activity against certain strains. Some compounds exhibited cytotoxicity on cancer cell lines, indicating potential for chemotherapy drug development (Gür et al., 2020).

  • Antifungal Agents : Novel derivatives of 1,3,4-thiadiazol-2-amine showed promising antifungal activity, comparable to the reference drug Flukanazole (Singh & Rana, 2011).

Additional Applications

  • Synthesis of Azo Dye Derivatives : 5-Phenyl-1,3,4-thiadiazole-2-amine was synthesized and used to create heterocyclic azo dyes, which were then screened for biological activity (Kumar et al., 2013).

  • Anti-Inflammatory Agents : Novel compounds integrating thiadiazole and indole moieties were synthesized and evaluated for anti-inflammatory properties, showing promising results in some cases (Bhati & Kumar, 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-7-10-9(13-12-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSPMPIVBMKBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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